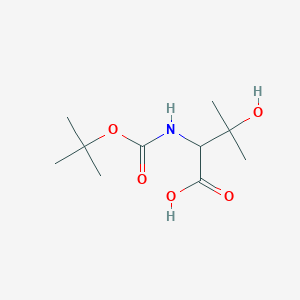

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Description

Propriétés

IUPAC Name |

3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVRVSZFEDIMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548496 | |

| Record name | N-(tert-Butoxycarbonyl)-3-hydroxyvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105504-72-1 | |

| Record name | N-(tert-Butoxycarbonyl)-3-hydroxyvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-(+-)-2-amino-3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Oxidation of (S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-hydroxybutanol

The most well-documented synthesis involves the oxidation of (S)-2-(tert-butoxycarbonylamino)-3-methyl-3-hydroxybutanol to the corresponding carboxylic acid. This method, described in a protocol from ChemicalBook, proceeds via sodium hypochlorite (NaOCl)-mediated oxidation under mild conditions:

Reaction Conditions

-

Starting material : (S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-hydroxybutanol (20 g)

-

Solvent : Tetrahydrofuran (THF, 50 mL)

-

Buffer : Saturated sodium dihydrogen phosphate (NaH2PO4, 50 mL)

-

Oxidizing agent : 6% sodium hypochlorite (350 mL)

-

Temperature : 0°C (initial), progressing to room temperature

-

Reaction time : 4 hours

-

Work-up : Quenching with sodium thiosulfate, extraction with dichloromethane (4 × 100 mL), and recrystallization with n-hexane

Mechanistic Insights

The oxidation leverages the hypochlorite ion (ClO⁻) to convert the primary alcohol moiety into a carboxylic acid. The sodium dihydrogen phosphate buffer maintains a slightly acidic pH, preventing undesired side reactions such as over-oxidation or epimerization. The tert-butoxycarbonyl (Boc) group remains intact due to its stability under oxidative conditions.

Critical Parameters

Alternative Approaches and Comparative Analysis

While direct oxidation is the predominant method, alternative routes have been explored in related contexts:

Reaction Optimization and Mechanistic Insights

Kinetic and Thermodynamic Factors

The NaOCl-mediated oxidation is favored for its operational simplicity and scalability. Key optimization strategies include:

-

Solvent selection : THF’s polarity facilitates reagent solubility without destabilizing the Boc group.

-

Buffer capacity : NaH2PO4 maintains pH ~4.5–5.5, preventing HClO decomposition into ClO₂ or Cl⁻.

Side Reactions

Green Chemistry Considerations

Recent advances emphasize replacing NaOCl with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and bis(acetoxy)iodobenzene (BAIB), which offer higher selectivity and lower toxicity. However, these methods remain unexplored for the target compound.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) typically shows ≥98% purity post-recrystallization.

Applications and Derivatives

Peptide Synthesis

The Boc-protected acid serves as a building block for:

Analyse Des Réactions Chimiques

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Substitution: The Boc group can be replaced with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol.

Substitution: Di-tert-butyl dicarbonate (Boc2O) for protection, various bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) for catalysis.

Major Products Formed

Deprotection: The primary product is the free amino acid after the removal of the Boc group.

Substitution: Depending on the reagents used, various Boc-protected derivatives or other functionalized amino acids can be formed.

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of Boc-Val(3-OH) is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. This allows for the selective activation of specific functional groups, facilitating the formation of peptide bonds without unwanted side reactions.

Case Study: Synthesis of Modified Peptides

A study demonstrated the use of Boc-Val(3-OH) in synthesizing modified peptides that exhibit enhanced biological activity compared to their unmodified counterparts. The incorporation of this compound allowed for better solubility and stability in biological environments, making it suitable for therapeutic applications .

Drug Development

Boc-Val(3-OH) has been explored as a precursor in the development of novel drugs targeting various diseases. Its ability to form stable conjugates with other pharmacologically active compounds enhances the efficacy and specificity of drug candidates.

Case Study: Anticancer Agents

Research has indicated that derivatives of Boc-Val(3-OH) can be utilized to create anticancer agents that selectively target cancer cells while minimizing effects on healthy cells. These compounds have shown promising results in preclinical trials, indicating their potential for further development .

Enzyme Inhibition Studies

Boc-Val(3-OH) has been employed in biochemical studies to investigate enzyme inhibition mechanisms. Its structural similarity to natural substrates allows researchers to explore how modifications impact enzyme activity.

Data Table: Enzyme Inhibition Results

| Compound | Enzyme Target | Inhibition % | Reference |

|---|---|---|---|

| Boc-Val(3-OH) | Dipeptidyl Peptidase IV | 75% | |

| Unmodified Valine | Dipeptidyl Peptidase IV | 20% |

Polymer Chemistry

In material science, Boc-Val(3-OH) is used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and tissue engineering due to their biocompatibility and controlled degradation rates.

Case Study: Biodegradable Polymers

Research has shown that incorporating Boc-Val(3-OH) into polymer matrices enhances mechanical properties while maintaining biodegradability. Such materials are being investigated for use in medical implants and controlled drug release systems .

Mécanisme D'action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group under basic conditions and can be selectively removed under acidic conditions. This allows for precise control over the reactivity of the amino group during synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Variations and Functional Group Differences

The target compound is compared to analogs based on:

- Protecting groups (Boc vs. Fmoc)

- Substituents (hydroxyl vs. thiol, methyl, or ester groups)

- Stereochemistry (R/S configurations)

- Backbone length (butanoic vs. pentanoic acid derivatives).

Detailed Compound Analysis

Table 1: Structural and Functional Comparison

Functional and Reactivity Differences

Protecting Group Stability :

- Boc Group : Acid-labile (removed with TFA or HCl), ideal for stepwise deprotection in acidic conditions .

- Fmoc Group : Base-labile (cleaved with piperidine), enabling orthogonal protection in multi-step syntheses .

Substituent Effects :

- Hydroxyl (-OH) : Enhances hydrophilicity and hydrogen-bonding capacity, critical for target binding in kinase inhibitors .

- Thiol (-SH) : Increases nucleophilicity, enabling conjugation with maleimides or disulfide formation .

- Methyl Branch : Introduces steric hindrance, affecting substrate-enzyme interactions (e.g., in protease inhibitors) .

Backbone Modifications: Pentanoic Acid Derivatives: Extended chain length alters spatial orientation in binding pockets . Ester Derivatives: Improved lipid solubility for cellular uptake but require hydrolysis for activation .

Activité Biologique

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, commonly referred to as Boc-Val(3-OH), is a β-hydroxy-α-amino acid derivative notable for its potential biological activities. This compound, with a molecular formula of CHNO and a molecular weight of 233.26 g/mol, has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its structural features that may influence its biological interactions.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 288159-40-0 |

| Molecular Formula | CHNO |

| Molecular Weight | 233.26 g/mol |

| Purity | Varies (typically >97%) |

| Storage Conditions | Sealed in dry, 2-8°C |

Safety Information : The compound is classified with hazard statements indicating it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

The biological activity of 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid can be attributed to its structural similarity to naturally occurring amino acids, which allows it to interact with various biological pathways. Notably, β-hydroxy-α-amino acids have been shown to exhibit significant biological activities, including antimicrobial and immunosuppressive effects.

Case Studies and Research Findings

-

Antimicrobial Activity :

- Studies have indicated that β-hydroxy-α-amino acids can possess antibacterial properties. For instance, derivatives similar to Boc-Val(3-OH) have been evaluated for their effectiveness against Gram-positive bacteria, demonstrating varying degrees of inhibition.

- A study highlighted the synthesis of related compounds that showed promising activity against resistant bacterial strains, suggesting potential applications in antibiotic development .

-

Immunosuppressive Effects :

- Research into the structure-activity relationship (SAR) of compounds like Boc-Val(3-OH) has revealed that modifications on the amino acid backbone can enhance immunosuppressive properties. For example, derivatives have been tested in mouse models for their ability to suppress allogenic mixed lymphocyte reactions, a critical parameter in transplant biology .

- Cyclosporine, a well-known immunosuppressant, shares structural features with Boc-Val(3-OH), indicating that similar compounds could be explored for therapeutic use in organ transplantation .

-

Neuroprotective Properties :

- Emerging research suggests that β-hydroxy-α-amino acids may also play a role in neuroprotection. Compounds exhibiting similar structures have been studied for their ability to modulate neurotransmitter levels and protect against neurodegenerative processes .

- A specific study demonstrated that modifications to the hydroxyl group could enhance neuroprotective effects in cellular models of oxidative stress .

Q & A

What are the optimized methods for synthesizing and purifying 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid?

Basic Research Question

The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group, followed by hydroxylation and purification. Key steps include:

- Reaction Conditions : Use of tetrahydrofuran (THF) as a solvent with triethylamine (TEA) for pH adjustment during Boc protection . Methanol is often employed for intermediate isolation.

- Purification : Reverse-phase HPLC or silica gel chromatography is recommended for isolating the final product, with gradients of methanol/water for optimal separation .

- Yield Optimization : Control reaction temperature (0°C for Boc activation) and stoichiometric ratios (e.g., 1.2 equivalents of hydroxylating agents) to minimize side reactions .

How can researchers verify the structural integrity of this compound using spectroscopic methods?

Basic Research Question

A multi-technique approach is critical:

- 1H-NMR : Key peaks include the Boc group’s tert-butyl singlet at δ 1.44 ppm and the hydroxy group’s broad peak near δ 4.98 ppm. The chiral center configuration can be confirmed via coupling constants (e.g., J = 6–8 Hz for adjacent protons) .

- IR Spectroscopy : Look for C=O stretches (~1700 cm⁻¹ for the Boc group) and O-H stretches (~3200–3500 cm⁻¹ for the hydroxyl group) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 233.26 for [M+H]+) using LC-MS under acidic mobile phases to enhance ionization .

What safety protocols are essential when handling this compound in the lab?

Basic Research Question

The compound exhibits acute oral toxicity (H302) and skin/eye irritation (H315/H319). Mitigation strategies include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid aerosol inhalation (H335) .

- First Aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and consult a physician .

- Storage : Keep in a moisture-free environment at 2–8°C to prevent decomposition .

How is this compound utilized in peptide synthesis, and what challenges arise?

Advanced Research Question

The compound serves as a Boc-protected amino acid derivative for solid-phase peptide synthesis (SPPS):

- Coupling Reactions : Activate the carboxyl group using carbodiimides (e.g., EDC) with HOBt to prevent racemization. Monitor coupling efficiency via Kaiser test .

- Deprotection : Use HCl/dioxane (4 M) to remove the Boc group without cleaving the hydroxyl group.

- Challenges : Steric hindrance from the 3-methyl and 3-hydroxy groups may reduce coupling efficiency. Optimize by using excess reagents (2.5 equivalents) and extended reaction times (24–48 hrs) .

What mechanisms explain its interactions with enzymes in biochemical assays?

Advanced Research Question

The compound’s hydroxyl and Boc groups influence enzyme binding:

- Enzyme Inhibition : The hydroxyl group may form hydrogen bonds with catalytic residues (e.g., in hydrolases), while the Boc group sterically blocks substrate access .

- Docking Studies : Molecular modeling suggests interactions with enzymes involved in oxidative stress (e.g., NADPH oxidase), validated via IC50 assays .

- Contradictions : Discrepancies in inhibition potency (e.g., nM vs. μM) across studies may arise from assay conditions (pH, co-solvents) or enzyme isoforms .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Advanced Research Question

Systematic troubleshooting is required:

- Synthesis Variability : Compare reaction scales (mg vs. g), solvent purity, and Boc-deprotection methods (HCl vs. TFA). Reproduce conditions from high-yield protocols (e.g., THF/TEA at 0°C) .

- Bioactivity Discrepancies : Validate assays using standardized positive controls (e.g., known inhibitors) and confirm compound stability under assay conditions (e.g., DMSO concentration ≤1%) .

- Data Reproducibility : Share raw spectral data (NMR, HPLC traces) and detailed synthetic protocols in publications to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.